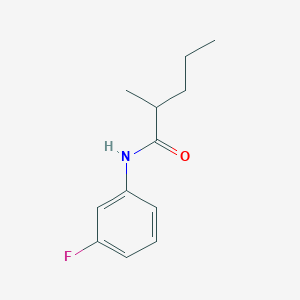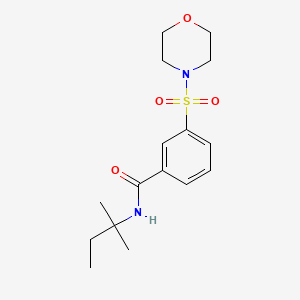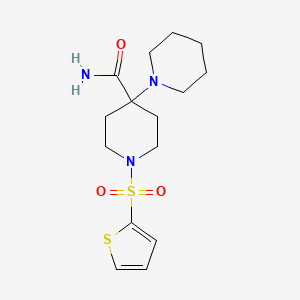![molecular formula C18H20N2O3S B4988190 1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B4988190.png)
1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine, also known as FTPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential application in various scientific research areas, including pharmacology, molecular biology, and neuroscience.
作用機序
The exact mechanism of action of 1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine is not fully understood. However, it is believed to modulate various cellular signaling pathways and ion channels, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. In addition, 1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine can modulate the activity of various enzymes and ion channels, including the NMDA receptor and COX-2. In addition, 1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine has been shown to have anti-inflammatory and neuroprotective effects in animal models.
実験室実験の利点と制限
1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research. In addition, 1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine has been extensively studied, and its mechanism of action and biochemical and physiological effects have been well characterized. However, there are also some limitations to using 1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine in lab experiments. For example, its potential toxicity and side effects have not been fully characterized, and its efficacy in vivo has not been extensively studied.
将来の方向性
There are several future directions for research on 1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to investigate its potential as a tool for studying cellular signaling pathways and ion channels. Finally, further research is needed to fully characterize its toxicity and side effects and to investigate its efficacy in vivo.
合成法
1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine can be synthesized through a multi-step reaction process. The first step involves the synthesis of 3-(phenylthio)propanoic acid from thiophenol and 3-chloropropanoic acid. The second step involves the reaction of 3-(phenylthio)propanoic acid with furoyl chloride to form 1-(2-furoyl)-3-(phenylthio)propanoic acid. Finally, the third step involves the reaction of 1-(2-furoyl)-3-(phenylthio)propanoic acid with piperazine to form 1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine.
科学的研究の応用
1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine has been extensively studied for its potential application in various scientific research areas. One of the most promising areas of research is in the field of pharmacology, where 1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine has been shown to have potential as a novel therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, 1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine has been studied for its potential application in molecular biology and neuroscience research, where it has been shown to modulate various cellular signaling pathways and ion channels.
特性
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-17(8-14-24-15-5-2-1-3-6-15)19-9-11-20(12-10-19)18(22)16-7-4-13-23-16/h1-7,13H,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBUOEWOJSSRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCSC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furoyl)-4-[3-(phenylthio)propanoyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide](/img/structure/B4988121.png)
![5-(2,5-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4988129.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B4988136.png)
![2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4988144.png)
![3-(4-bromophenyl)-5-(5-chloro-2-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4988148.png)
![2-[2-(4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4988154.png)
![N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4988163.png)



![6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4988197.png)
![methyl 3-({ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}carbonyl)benzoate](/img/structure/B4988203.png)

